1-(2-ethoxyethyl)-4-iodo-1H-pyrazole
Overview
Description
1-(2-ethoxyethyl)-4-iodo-1H-pyrazole is a useful research compound. Its molecular formula is C7H11IN2O and its molecular weight is 266.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Chemical Transformations
1-(2-ethoxyethyl)-4-iodo-1H-pyrazole serves as a versatile intermediate in synthetic chemistry, enabling the preparation of functionally diverse pyrazole derivatives through various chemical transformations. Notably, it plays a critical role in the synthesis of pyrazolo[4,3-d]pyrimidines, a class recognized for their selective inhibition of phosphodiesterase 5 (PDE5), showcasing the compound's significance in advancing pharmacological research beyond the scope of immediate drug applications to exploring broad biological activities (Tollefson et al., 2010). Additionally, the ability of this compound to undergo further modifications under Sonogashira cross-coupling reaction conditions highlights its potential as a valuable synthetic intermediate for creating novel chemical entities, thereby contributing to the development of new materials and therapeutic agents (Mažeikaitė et al., 2014).
Methodological Advancements in Organic Synthesis
The compound's role extends to methodological innovations in organic synthesis, exemplified by the development of efficient synthesis routes for 1H-pyrazolo[4,3-d]pyrimidines and related structures. Such advancements not only streamline synthetic processes but also open avenues for the exploration of novel pharmacophores, thereby enriching the drug discovery pipeline and facilitating the rapid synthesis of complex molecules (Coutant & Janin, 2014). The strategic utilization of this compound in cross-coupling reactions underscores the significance of this compound in enhancing synthetic efficiency and expanding the chemical space accessible for pharmaceutical research.
Properties
IUPAC Name |
1-(2-ethoxyethyl)-4-iodopyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-2-11-4-3-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCDBJRSMXGJBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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